6-Chlorothiazolo[4,5-b]pyrazin-2-amine
Overview
Description
Preparation Methods
The synthesis of 6-Chlorothiazolo[4,5-b]pyrazin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One efficient method reported involves the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide and bromine in acetic acid . This reaction results in the formation of the target compound, this compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
6-Chlorothiazolo[4,5-b]pyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dimethyl sulfoxide, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Chlorothiazolo[4,5-b]pyrazin-2-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-Chlorothiazolo[4,5-b]pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound’s biological effects are mediated through its ability to bind to and modulate the activity of various enzymes and receptors. For example, some thiazolo[4,5-b]pyrazine derivatives have been reported to act as histamine H3 receptor antagonists, which can influence neurotransmitter release and have potential therapeutic applications .
Comparison with Similar Compounds
6-Chlorothiazolo[4,5-b]pyrazin-2-amine can be compared with other similar compounds such as:
Thiazolo[4,5-b]pyridines: These compounds share a similar thiazole ring structure but differ in the fused heterocyclic system.
Thiazolo[5,4-b]pyridines: These analogs have a different fusion pattern of the thiazole and pyridine rings, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to other thiazole-based compounds.
Properties
IUPAC Name |
6-chloro-[1,3]thiazolo[4,5-b]pyrazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4S/c6-2-1-8-3-4(9-2)11-5(7)10-3/h1H,(H2,7,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCRMGRXLKJGHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2C(=N1)N=C(S2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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